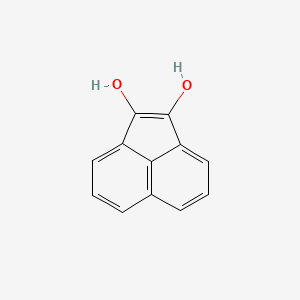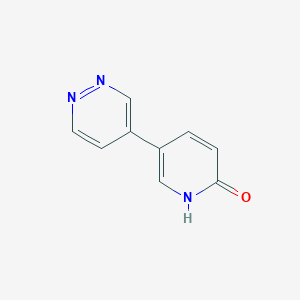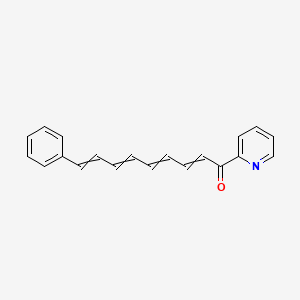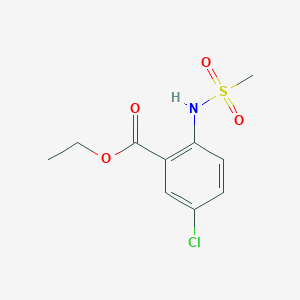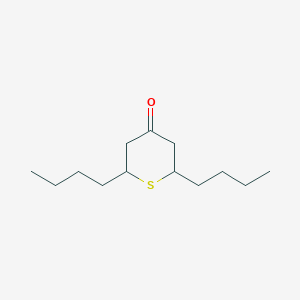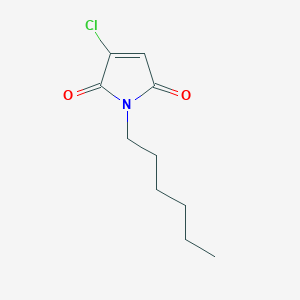
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is a heterocyclic compound that contains a pyrrole ring substituted with a chlorine atom at the 3-position and a hexyl group at the 1-position. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyrrole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol (EtOH).
Major Products
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrole derivatives.
Applications De Recherche Scientifique
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
Uniqueness
3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90492-11-8 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
3-chloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H14ClNO2/c1-2-3-4-5-6-12-9(13)7-8(11)10(12)14/h7H,2-6H2,1H3 |
Clé InChI |
XARPZXZPSKPXCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)C=C(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


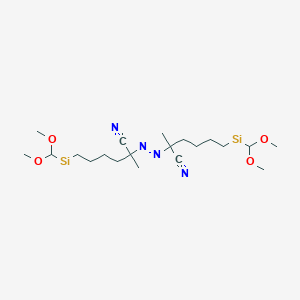
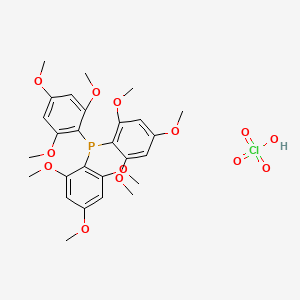
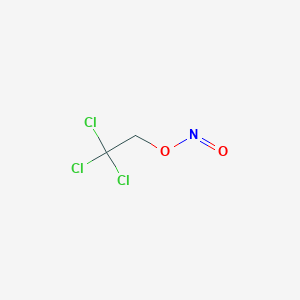
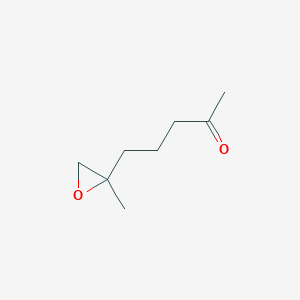
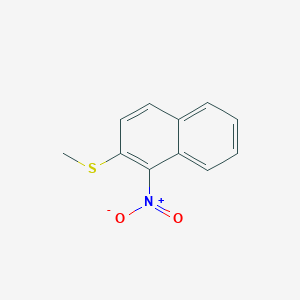
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
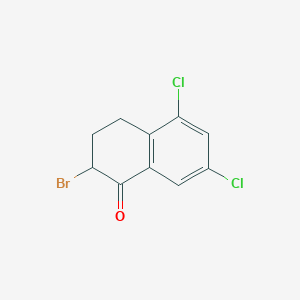

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
